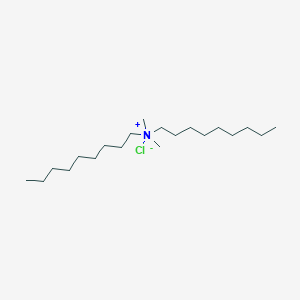

dimethyl-di(nonyl)azanium;chloride

Description

Dimethyl-di(nonyl)azanium chloride is a quaternary ammonium compound (QAC) with the chemical formula C₂₀H₄₄NCl, comprising two nonyl (C₉H₁₉) chains, two methyl (CH₃) groups, and a chloride counterion. QACs are cationic surfactants widely used as biocides, disinfectants, and emulsifiers due to their ability to disrupt microbial cell membranes.

Properties

IUPAC Name |

dimethyl-di(nonyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44N.ClH/c1-5-7-9-11-13-15-17-19-21(3,4)20-18-16-14-12-10-8-6-2;/h5-20H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWKMOFNCCLAL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC[N+](C)(C)CCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC[N+](C)(C)CCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl-di(nonyl)azanium;chloride can be synthesized through a quaternization reaction. This involves the reaction of dimethylamine with nonyl chloride under controlled conditions. The reaction typically takes place in an organic solvent such as toluene or chloroform, and the temperature is maintained between 50-70°C to ensure optimal yield. The reaction can be represented as follows:

(CH3

Scientific Research Applications

Antimicrobial Properties

Dimethyl-di(nonyl)azanium; chloride exhibits significant antimicrobial activity, making it suitable for various applications:

- Healthcare Settings : It is widely used as a disinfectant in hospitals and clinics for sterilizing surfaces and medical instruments. Its efficacy against bacteria, fungi, and viruses makes it a critical component in infection control protocols .

- Food Industry : The compound is employed as a sanitizer for food contact surfaces in food processing plants. It helps eliminate foodborne pathogens, thus maintaining hygiene standards .

Water Treatment

The compound plays an essential role in water treatment processes:

- Industrial Cooling Water : It is utilized to control microbial growth in cooling systems, preventing biofouling and maintaining operational efficiency .

- Swimming Pools and Aquatic Areas : Its algicidal properties make it effective in maintaining water quality by preventing algae growth .

Agricultural Applications

In agriculture, dimethyl-di(nonyl)azanium; chloride finds use as:

- Fungicide : It is applied in agricultural settings to protect crops from fungal infections, thereby enhancing yield and quality .

- Preservative : The compound is also used in formulations for agricultural products to prevent microbial spoilage .

Textile Industry

The textile sector utilizes this compound for:

- Antimicrobial Finishing : It imparts antimicrobial properties to fabrics, helping to inhibit the growth of odor-causing bacteria and prolonging the lifespan of textiles .

- Fabric Softening : It serves as a softening agent that enhances the feel of textiles while providing additional protective qualities .

Veterinary Medicine

In veterinary applications, dimethyl-di(nonyl)azanium; chloride is used for:

- Disinfection : It disinfects animal housing and surgical instruments, helping control the spread of infectious diseases among livestock and pets .

Case Studies and Research Findings

Several studies have documented the effectiveness and safety of dimethyl-di(nonyl)azanium; chloride across its applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Alkyl Chain Length Effects

QACs exhibit structure-dependent activity. Key analogues include:

Dimethyl-Dioctylazanium Chloride

- Formula : C₁₈H₄₀NCl

- Structure : Two octyl (C₈H₁₇) chains.

- Applications: Used in fabric softeners and sanitizers. Shorter alkyl chains reduce hydrophobicity, leading to lower antimicrobial efficacy compared to nonyl derivatives but improved solubility in aqueous systems .

Didecyl(dimethyl)azanium Chloride (DDAC)

- Formula : C₂₂H₄₈NCl

- Structure : Two decyl (C₁₀H₂₁) chains.

- Applications : A potent biocide in agriculture and healthcare. Longer alkyl chains enhance lipid membrane disruption, increasing antimicrobial activity. Commercial formulations like Bardac 2250 leverage its stability and broad-spectrum efficacy .

Benzalkonium Chloride (BAC)

Functional Analogues with Complex Substituents

Benzethonium Chloride

- Formula: C₂₇H₄₂NO₂Cl

- Structure: Includes a phenoxyethoxy group and a 2,4,4-trimethylpentyl chain.

- Applications : Pharmaceutical preservative and topical antiseptic. Its bulky structure reduces environmental biodegradability, raising ecotoxicity concerns. Sub-lethal exposure in Cyprinus carpio caused hepatic oxidative stress and lipid peroxidation .

Alkyl Dimethyl Benzyl Ammonium Chlorides

Performance and Toxicity Comparison

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dimethyl-di(nonyl)azanium chloride, and how can purity be validated?

- Methodology :

- Synthesis : Use quaternization reactions, where dimethylamine reacts with nonyl chloride in a polar solvent (e.g., ethanol) under reflux. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Recrystallize the product using ethanol/acetone mixtures to remove unreacted precursors.

- Validation : Confirm purity via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H and <sup>13</sup>C NMR for structural verification) .

Q. How can researchers characterize the physicochemical properties of dimethyl-di(nonyl)azanium chloride?

- Methodology :

- Solubility : Perform phase-solubility studies in water, ethanol, and dichloromethane at 25°C.

- Critical Micelle Concentration (CMC) : Measure using conductivity or surface tension titration .

- Thermal Stability : Analyze via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .

Q. What standardized protocols exist for assessing acute toxicity in aquatic models?

- Methodology :

- Acute Toxicity Testing : Follow OECD Test Guideline 202 (Daphnia magna immobilization assay). Prepare stock solutions in deionized water and test concentrations ranging from 0.1–100 mg/L. Calculate LC50 values using probit analysis .

Advanced Research Questions

Q. How can conflicting data on the antimicrobial efficacy of dimethyl-di(nonyl)azanium chloride be resolved?

- Methodology :

- Comparative Analysis : Replicate experiments under controlled conditions (pH, temperature, inoculum size) using reference strains (e.g., E. coli ATCC 25922).

- Statistical Validation : Apply ANOVA to identify significant differences between studies. Use standardized growth media (e.g., Mueller-Hinton broth) to minimize variability .

Q. What experimental designs are suitable for studying environmental degradation pathways?

- Methodology :

- Photodegradation : Exclude aqueous solutions to UV light (λ = 254–365 nm) and analyze degradation products via liquid chromatography-mass spectrometry (LC-MS).

- Biodegradation : Use OECD 301B (Ready Biodegradability Test) with activated sludge inoculum. Monitor chloride ion release via ion chromatography as a degradation marker .

Q. How can researchers investigate interactions between dimethyl-di(nonyl)azanium chloride and biomembranes?

- Methodology :

- Liposome Studies : Prepare phosphatidylcholine liposomes and measure membrane disruption using fluorescence dye leakage assays (e.g., calcein release).

- Molecular Dynamics (MD) Simulations : Model interactions using software like GROMACS to predict binding affinities and bilayer penetration .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodology :

- Process Optimization : Use design of experiments (DoE) to evaluate factors like reaction time, temperature, and stoichiometry.

- Quality Control : Implement inline Fourier-transform infrared (FTIR) spectroscopy for real-time monitoring of quaternization efficiency .

Methodological Guidance for Data Analysis

Q. How should researchers address outliers in spectroscopic data?

- Methodology :

- Preprocessing : Apply Savitzky-Golay smoothing to NMR or IR spectra.

- Statistical Outlier Detection : Use Grubbs’ test or Dixon’s Q-test to identify and exclude anomalous data points .

Q. What statistical approaches are appropriate for dose-response studies?

- Methodology :

- Nonlinear Regression : Fit data to logistic models (e.g., Hill equation) using software like GraphPad Prism.

- Uncertainty Quantification : Report 95% confidence intervals for EC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.